

A Comparative Review of the Clinical Pharmacology of Proton Pump Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

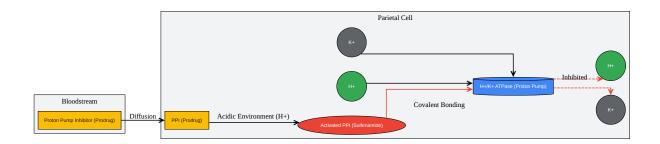
Proton pump inhibitors (PPIs) are a class of drugs that profoundly and persistently reduce gastric acid production by irreversibly inhibiting the stomach's H+/K+ ATPase proton pump.[1] This guide provides a comprehensive comparative review of the clinical pharmacology of commonly prescribed PPIs, including omeprazole, esomeprazole, lansoprazole, dexlansoprazole, rabeprazole, and pantoprazole. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these agents.

Mechanism of Action

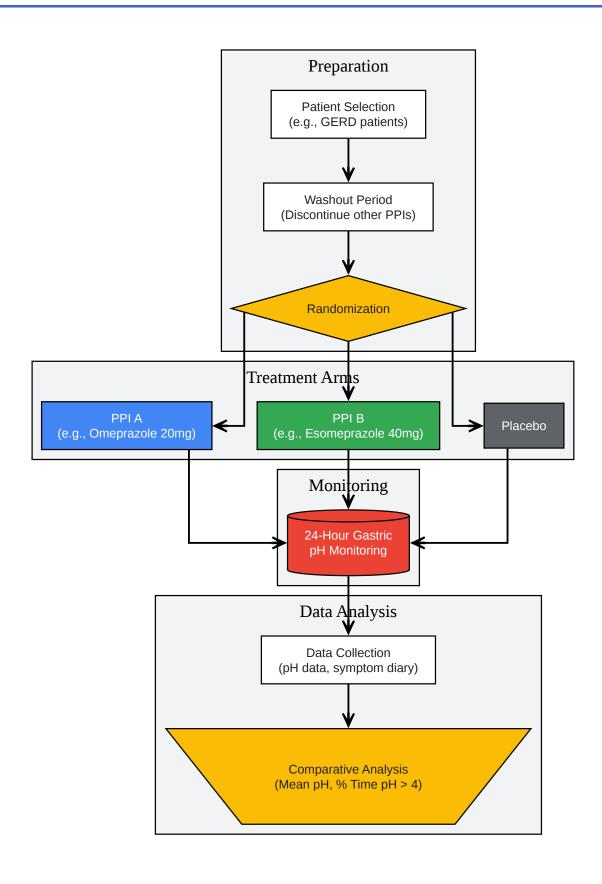
Proton pump inhibitors are prodrugs that, after absorption, are activated in the acidic environment of the parietal cell secretory canaliculi.[2][3] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, also known as the proton pump.[2] This irreversible inhibition blocks the final step in gastric acid secretion. [1] The restoration of acid secretion requires the synthesis of new proton pumps, leading to a prolonged duration of action that outlasts the drug's plasma half-life.[1]

Below is a diagram illustrating the signaling pathway of proton pump inhibitors' mechanism of action.









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